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Compound of Interest

Compound Name:
4-(4-Chlorophenyl)-3-

methoxybenzoic acid

CAS No.: 1261906-03-9

Cat. No.: B6399675

Get Quote

An In-depth Technical Guide to 4-(4-Chlorophenyl)-3-methoxybenzoic Acid: Synthesis,

Characterization, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-3-
methoxybenzoic acid, a biphenyl carboxylic acid derivative with significant potential in

medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in numerous active

pharmaceutical ingredients (APIs), and understanding the synthesis and properties of

functionalized derivatives is crucial for drug development professionals. This document details

the compound's identity, physicochemical properties, and presents a robust, field-proven

synthetic methodology centered on the Palladium-catalyzed Suzuki-Miyaura cross-coupling

reaction. We delve into the mechanistic underpinnings of this synthesis, outline standard

analytical characterization techniques, and discuss the compound's potential applications as a

key intermediate in the development of novel therapeutics. This guide is intended for

researchers, chemists, and application scientists engaged in pharmaceutical research and fine

chemical synthesis.
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Compound Identification and Nomenclature
The unambiguous identification of a chemical entity is the foundation of all subsequent

research and development. 4-(4-Chlorophenyl)-3-methoxybenzoic acid is a polysubstituted

aromatic compound belonging to the class of biphenyl carboxylic acids. Its structure features a

benzoic acid core, substituted with a methoxy group at the 3-position and a 4-chlorophenyl

group at the 4-position.

Identifier Value

IUPAC Name 4-(4-chlorophenyl)-3-methoxybenzoic acid

Molecular Formula C₁₄H₁₁ClO₃

Molecular Weight 262.69 g/mol

Canonical SMILES
COC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)

Cl

InChI Key DEIJFDZNLYJJDJ-UHFFFAOYSA-N

CAS Number 136553-13-8

Physicochemical Properties
The physicochemical properties of an API or its intermediates are critical determinants of its

behavior, including solubility, absorption, and formulation characteristics. While extensive

experimental data for this specific molecule is not widely published, the following table

summarizes key expected properties based on its structural motifs and data from analogous

compounds.
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Property Predicted/Estimated Value Rationale & Significance

Melting Point (°C) 190 - 210

The rigid biphenyl structure

and potential for hydrogen

bonding and crystal packing

suggest a relatively high

melting point, typical for

crystalline solids of this class.

pKa ~4.0

The carboxylic acid proton's

acidity is influenced by the

electron-withdrawing nature of

the aromatic rings, comparable

to benzoic acid (pKa 4.2). This

value is critical for solubility

and salt formation strategies.

LogP ~4.2

The octanol-water partition

coefficient is expected to be

high due to the two aromatic

rings and the chloro-

substituent, indicating

significant lipophilicity. This

property is a key factor in

membrane permeability and

potential off-target binding.

Solubility

Sparingly soluble in water;

Soluble in organic solvents

(e.g., DMSO, DMF, Methanol,

Ethyl Acetate).

The carboxylic acid group

provides some polarity, but the

large hydrophobic scaffold

dominates. Solubility in

aqueous media is expected to

increase significantly at pH >

pKa due to deprotonation to

the carboxylate.

Synthesis and Manufacturing
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The construction of the C-C bond between the two aryl rings is the central challenge in

synthesizing 4-(4-Chlorophenyl)-3-methoxybenzoic acid. The Suzuki-Miyaura cross-coupling

reaction is the industry-standard and most efficient method for this transformation due to its

mild reaction conditions, high functional group tolerance, and the commercial availability of the

required building blocks.[1][2]

Retrosynthetic Analysis & Strategy
A retrosynthetic disconnection across the biphenyl C-C bond immediately suggests a Suzuki-

Miyaura coupling strategy. This involves the reaction between an aryl boronic acid (or ester)

and an aryl halide, catalyzed by a palladium(0) complex. For this target, two primary routes are

viable:

Route A: Coupling of (4-chlorophenyl)boronic acid with 4-bromo-3-methoxybenzoic acid.

Route B: Coupling of (4-carboxy-2-methoxyphenyl)boronic acid with 1-bromo-4-

chlorobenzene.

Route A is often preferred due to the generally lower cost and higher stability of aryl boronic

acids compared to those bearing multiple, potentially reactive functional groups.

Recommended Synthetic Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol describes a representative lab-scale synthesis based on Route A. It is a self-

validating system that includes in-process controls and a purification sequence to ensure high

purity of the final product.

Overall Reaction: (4-chlorophenyl)boronic acid + 4-bromo-3-methoxybenzoic acid → 4-(4-
chlorophenyl)-3-methoxybenzoic acid

Materials and Reagents:

4-Bromo-3-methoxybenzoic acid (1.0 eq)

(4-chlorophenyl)boronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

Potassium Carbonate (K₂CO₃) (3.0 eq)

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Hydrochloric Acid (1M)

Ethyl Acetate

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:
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Reaction Setup

Reaction

Work-up & Isolation

Purification

Charge flask with aryl halide & boronic acid

Add solvent (Dioxane/H2O)

Add base (K2CO3)

Degas mixture (N2 purge)

Add Pd(0) catalyst under N2

Heat to 80-90 °C
Monitor by TLC/LC-MS (12-16 h)

Start Reaction

Cool to RT
Dilute with Water

Reaction Complete

Acidify with 1M HCl to pH 2-3

Extract with Ethyl Acetate (3x)

Combine organic layers
Wash with Brine

Dry over MgSO4
Filter

Concentrate in vacuo

Recrystallize from Ethanol/Water
or Purify by Column Chromatography

Click to download full resolution via product page

Caption: Experimental workflow for Suzuki-Miyaura synthesis.
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Step-by-Step Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq),

and potassium carbonate (3.0 eq).

Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove

dissolved oxygen, which can deactivate the catalyst.

Catalyst Addition: Under a positive pressure of nitrogen, add the

tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq). The causality for pre-dissolving

the catalyst in a small amount of solvent is to ensure homogeneous distribution upon

addition.

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-16 hours).

Work-up:

Cool the mixture to room temperature and dilute with water.

Carefully acidify the aqueous mixture to pH 2-3 with 1M HCl. The product should

precipitate as a solid.

Extract the product into ethyl acetate (3 x volumes).

Combine the organic layers and wash with brine to remove residual water and inorganic

salts.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to
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yield the final product of high purity.

Mechanistic Insight: The Palladium Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The

Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.[3]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl

halide (4-bromo-3-methoxybenzoic acid), forming a Pd(II) intermediate.

Transmetalation: The boronic acid is activated by the base to form a more nucleophilic

boronate complex. This complex then transfers its aryl group (4-chlorophenyl) to the Pd(II)

center, displacing the halide.

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated,

forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-

enters the cycle.

Analytical Characterization
Confirmation of the structure and purity of the synthesized 4-(4-Chlorophenyl)-3-
methoxybenzoic acid is achieved through a combination of standard spectroscopic and

chromatographic methods.

¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to all non-

equivalent protons. Expected signals include: a singlet for the methoxy (-OCH₃) protons

around 3.9 ppm, a singlet for the carboxylic acid (-COOH) proton (typically >10 ppm, broad),

and a complex series of multiplets in the aromatic region (7.0-8.0 ppm) for the 7 aromatic

protons on the two rings.

¹³C NMR (Carbon NMR): The spectrum will confirm the presence of 14 distinct carbon

signals (unless there is accidental overlap), including a signal for the carbonyl carbon (~170

ppm), signals for the methoxy carbon (~56 ppm), and 12 signals in the aromatic region (110-

150 ppm).

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal. The

spectrum should show a prominent molecular ion peak [M-H]⁻ at m/z 261.03, corresponding

to the deprotonated molecule. The characteristic isotopic pattern for one chlorine atom (a

~3:1 ratio of M to M+2 peaks) would be a definitive confirmation.

Infrared (IR) Spectroscopy: Key vibrational bands confirming the functional groups include a

broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700

cm⁻¹), and C-O stretches for the ether and carboxylic acid (~1250-1300 cm⁻¹).
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final

compound. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile

phase) would be suitable, showing a single major peak for the pure product.

Applications in Research and Drug Development
Biphenyl carboxylic acids are classified as "privileged scaffolds" in medicinal chemistry. Their

rigid, yet tunable, structure allows them to effectively orient functional groups to interact with

biological targets.

Role as a Pharmaceutical Intermediate
4-(4-Chlorophenyl)-3-methoxybenzoic acid is a valuable building block for creating more

complex molecules.[4] The carboxylic acid group is a versatile handle for various chemical

transformations:

Amidation: Reaction with amines to form amides, a common linkage in many drugs.

Esterification: Formation of esters to modify properties like solubility or create prodrugs.

Reduction: Conversion to a benzyl alcohol for further functionalization.

The specific substitution pattern (chloro, methoxy) provides a template for exploring structure-

activity relationships (SAR). The 4-chlorophenyl group adds lipophilicity and can engage in

halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and influence

conformation.

Potential Therapeutic Areas
While specific bioactivity for this exact compound is not widely reported, related structures have

shown promise in several areas:

Oncology: Many kinase inhibitors and other anticancer agents feature biphenyl cores.[2]

Anti-inflammatory: The structure shares features with some non-steroidal anti-inflammatory

drugs (NSAIDs).
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Antiviral: Certain N-phenylbenzamide derivatives, which could be synthesized from this

intermediate, have demonstrated anti-HBV activity.[5]

Key Structural Features

Implications for Drug Design

4-(4-Chlorophenyl)-3-methoxybenzoic acid

Carboxylic Acid
(H-bond donor/acceptor, Anionic center)

possesses

Methoxy Group
(H-bond acceptor, Lipophilicity modulator)

possesses

Chlorophenyl Ring
(Lipophilic bulk, Halogen bonding potential)

possesses

Biphenyl Core
(Rigid scaffold, Aromatic interactions)

possesses

SAR Exploration

enables

Prodrug Design

enables enables enables enables

Bioisosteric Replacement

Click to download full resolution via product page

Caption: Structural features relevant to drug design.

Safety and Handling
As with any laboratory chemical, 4-(4-Chlorophenyl)-3-methoxybenzoic acid should be

handled with appropriate care.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area or a chemical fume hood.

Toxicity: Specific toxicity data is limited. Treat as a potentially hazardous substance. It may

cause skin, eye, and respiratory irritation.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.

Conclusion
4-(4-Chlorophenyl)-3-methoxybenzoic acid is a synthetically accessible and highly valuable

intermediate for the pharmaceutical and fine chemical industries. The Suzuki-Miyaura cross-

coupling provides a reliable and scalable route for its production. Its defined structural and

physicochemical characteristics, particularly the versatile carboxylic acid functional group and

the decorated biphenyl scaffold, make it an attractive starting point for the synthesis of complex

molecular architectures and the exploration of new chemical entities in drug discovery

programs. This guide provides the foundational knowledge for scientists to synthesize,

characterize, and effectively utilize this compound in their research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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